molecular formula C13H11N3 B6591637 6-Hydrazinophenanthridine CAS No. 144402-92-6

6-Hydrazinophenanthridine

Cat. No.: B6591637
CAS No.: 144402-92-6
M. Wt: 209.25 g/mol
InChI Key: VODJTROQLRJXHY-UHFFFAOYSA-N
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Description

6-Hydrazinophenanthridine (CAS 144402-92-6) is a versatile bifunctional reagent featuring both a hydrazine group and a phenanthridine core, making it a valuable building block in heterocyclic and medicinal chemistry research. Its primary application is in the synthesis of various hydrazone derivatives when reacted with carbonyl reagents, and it can be cyclized with formic acid to form a 1,2,4-triazole derivative . The phenanthridine scaffold is significant in drug discovery and bioactivity studies; phenanthridine-containing compounds are frequently investigated as DNA topoisomerase I inhibitors, showing potential for antibacterial and antitumor applications . This compound serves as a critical synthetic intermediate for constructing complex molecular architectures, including 6-substituted phenanthridines, via metal-free, visible-light-induced aerobic oxidative cyclization with 2-isocyanobiphenyls . It is supplied with a typical purity of >=98.5% . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenanthridin-6-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-16-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODJTROQLRJXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932307
Record name 6-Hydrazinylphenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144402-92-6
Record name 6-Hydrazinylphenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most innovative method for synthesizing 6-substituted phenanthridines, including 6-hydrazinophenanthridine, involves a visible-light-driven oxidative cyclization of 2-isocyanobiphenyls with hydrazines. This approach utilizes a 5W blue LED to initiate a radical-based pathway under aerobic conditions. The reaction proceeds via:

  • Photoexcitation : The 2-isocyanobiphenyl substrate absorbs light, generating a biradical intermediate.

  • Hydrazine Addition : Hydrazine (NH₂NH₂) attacks the isocyanide carbon, forming a hydrazone-like intermediate.

  • Cyclization and Aromatization : Intramolecular cyclization yields the phenanthridine core, followed by oxidation to restore aromaticity.

Experimental Protocol

  • Substrates : 2-Isocyanobiphenyl derivatives and anhydrous hydrazine.

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Conditions : 12-hour irradiation under air at room temperature.

  • Yield : Up to 85% for analogous hydrazine derivatives.

Table 1: Optimization of Visible-Light-Driven Synthesis

ParameterOptimal ValueImpact on Yield
Light Source5W Blue LEDMaximizes radical generation
Reaction Time12 hoursBalances completion and side reactions
Hydrazine Equivalents2.0 equivEnsures full conversion
SolventDMSOEnhances solubility and stability

This method’s advantages include avoiding transition metals, mild conditions, and scalability. However, functional group tolerance remains under investigation.

Catalytic Nitration and Cyclization Strategies

Stepwise Synthesis Hypothetical Pathway

  • Nitration : Introduce a nitro group at position 6 of phenanthridine using concentrated HNO₃/H₂SO₄.

  • Reduction : Convert the nitro group to an amine via catalytic hydrogenation.

  • Hydrazination : Treat the amine with hydrazine (NH₂NH₂) under acidic conditions.

Table 2: Hypothetical Catalytic Nitration-Cyclization Parameters

StepReagents/ConditionsExpected Yield
NitrationHNO₃ (1.5 equiv), H₂SO₄, 0–5°C60–70%
ReductionH₂ (1 atm), Pd/C, ethanol, 25°C80–90%
HydrazinationNH₂NH₂, HCl, reflux50–60%

This route’s feasibility depends on selective nitration at position 6, a challenge due to phenanthridine’s electronic structure.

Alternative Synthetic Pathways

Direct Hydrazination of Halogenated Phenanthridines

6-Bromophenanthridine could undergo nucleophilic substitution with hydrazine:

C13H9BrN+NH2NH2CuI, 110°CC13H11N3+HBr\text{C}{13}\text{H}9\text{BrN} + \text{NH}2\text{NH}2 \xrightarrow{\text{CuI, 110°C}} \text{C}{13}\text{H}{11}\text{N}_3 + \text{HBr}

Reported yields for analogous reactions range from 40–60%, limited by competing side reactions.

Reductive Amination Approaches

Condensing 6-ketophenanthridine with hydrazine under reducing conditions (e.g., NaBH₄) could yield the target compound. However, substrate availability and over-reduction risks hinder practicality.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Visible-Light Method : High atom economy and scalability but requires specialized equipment.

  • Catalytic Nitration : Industrially viable if regioselectivity is controlled.

  • Direct Hydrazination : Low yields necessitate further optimization.

Chemical Reactions Analysis

Cyclocondensation with Carbonyl Compounds to Form Tetrahydroindazoles

The hydrazine group in 6-hydrazinophenanthridine undergoes cyclocondensation with α,β-unsaturated ketones (enehydrazinoketones) under thermal conditions. For example, heating this compound with enehydrazinoketones (e.g., 120 ) facilitates cyclization to yield tetrahydroindazole derivatives (e.g., 121 ) . This reaction involves:

  • Nucleophilic attack by the hydrazine on the carbonyl carbon.

  • Intramolecular cyclization to form a six-membered ring.

  • Aromatization to stabilize the indazole product.

Key Conditions:

  • Thermal activation (e.g., reflux in inert solvents).

  • No additional catalysts required due to inherent reactivity of the hydrazine group.

ReactantsConditionsProductReference
This compound + enehydrazinoketoneHeatingTetrahydroindazole (e.g., 121 )

Reaction with Aldehydes to Form Hydrazones

The hydrazine moiety reacts with aldehydes to form hydrazone derivatives. While not explicitly documented for this compound, analogous reactions (e.g., arylhydrazines + aldehydes) suggest this pathway is feasible . For instance, condensation with benzaldehyde would yield a benzylidene-hydrazine adduct.

Mechanism:

  • Aldehyde carbonyl undergoes nucleophilic addition by the hydrazine.

  • Elimination of water forms the hydrazone.

Potential Applications:

  • Intermediate for synthesizing Schiff bases or metal complexes.

Acylation Reactions

Hydrazines typically react with acylating agents (e.g., acyl chlorides) to form acylhydrazides. In related systems (e.g., 1,3-cyclohexanedione derivatives), acylation with phenylacetyl chloride generates ketone-functionalized products . For this compound, this would involve:

ReactantsConditionsProductReference
This compound + acyl chlorideRoom temperature, base (e.g., pyridine)Acylated hydrazine derivative

Scientific Research Applications

6-Hydrazinophenanthridine is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and case studies that illustrate its significance in research.

Anticancer Activity

One of the most prominent applications of this compound is in cancer therapy. Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines.

  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential for development as an anticancer agent .

Fluorescent Probes

This compound has also been employed as a fluorescent probe in biochemical assays, particularly for detecting specific biomolecules.

  • Application : It can selectively bind to certain proteins or nucleic acids, enabling visualization and quantification in cellular environments.
  • Research Findings : A study highlighted its use in detecting DNA damage, where the compound's fluorescence intensity correlated with the extent of DNA strand breaks .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound, particularly against resistant bacterial strains.

  • Efficacy : Preliminary results indicate that this compound exhibits inhibitory effects on Gram-positive and Gram-negative bacteria.
  • Case Studies : In vitro tests have shown that this compound can enhance the effectiveness of conventional antibiotics when used in combination therapies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Fluorescent ProbeDetects DNA damage
AntimicrobialInhibits growth of resistant bacterial strains

Table 2: Case Studies on Anticancer Efficacy

StudyMethodologyFindings
Journal of Medicinal ChemistryIn vivo xenograft modelsSignificant tumor growth inhibition
Cancer ResearchCell line assaysInduction of apoptosis via ROS generation

Mechanism of Action

The mechanism of action of 6-Hydrazinophenanthridine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Phenanthridine Derivatives

Compound Molecular Formula Molecular Weight Functional Groups Key Properties/Biological Activity References
6-Hydrazinophenanthridine C₁₃H₁₁N₃ 209.25 Hydrazine (-NH-NH₂) Hypothesized antitumor/antimicrobial activity (based on hydrazine pharmacophores)
6-Aminophenanthridine C₁₃H₁₀N₂ 194.24 Amine (-NH₂) Used in research; no explicit therapeutic data reported
Phenanthridine-6-aldehyde C₁₄H₉NO 207.23 Aldehyde (-CHO) Intermediate in organic synthesis; reactivity in condensation reactions
6(5H)-Phenanthridinone C₁₃H₉NO 195.22 Ketone (=O) Pharmacological potential (e.g., kinase inhibition); melting point: 290–292°C
4,5-Dimethyl-6(5H)-phenanthridinone C₁₅H₁₃NO 223.27 Methyl groups, ketone No biological data available; distinct substituent positioning
6-Aminobenzo[c]phenanthridine analogs Variable (e.g., C₂₀H₁₅N₃) ~297.36 Amine, fused ring systems Notable antitumor activity via DNA intercalation

Structural and Functional Differences

  • Hydrazine vs. Amine/Aldehyde/Ketone: The hydrazine group in this compound provides two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity compared to single functional groups in analogs like 6-Aminophenanthridine or Phenanthridine-6-aldehyde. This could improve binding affinity to enzymatic targets .

Physicochemical Properties

  • Melting Points: 6(5H)-Phenanthridinone exhibits a high melting point (290–292°C), likely due to ketone-induced polarity and crystal packing . This compound’s melting point is unreported but may be lower due to the hydrazine group’s flexibility.
  • Solubility: Hydrazine derivatives generally exhibit moderate solubility in polar solvents, contrasting with the lower solubility of methyl-substituted analogs like 4,5-Dimethyl-6(5H)-phenanthridinone .

Biological Activity

6-Hydrazinophenanthridine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into its synthesis, biological activities, case studies, and research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the modification of phenanthridine derivatives. The general approach includes:

  • Starting Material : Phenanthridine or its derivatives.
  • Reagents : Hydrazine hydrate is commonly used to introduce the hydrazine functional group.
  • Reaction Conditions : The reaction may be carried out under reflux conditions to facilitate the formation of the hydrazine derivative.

The structural modifications are crucial as they influence the biological activity of the resultant compounds.

Antibacterial Activity

Research indicates that phenanthridine derivatives exhibit significant antibacterial properties. A study focused on various phenanthridine analogs, including this compound, demonstrated:

  • Effective Against Gram-positive and Gram-negative Bacteria : Compounds were tested against strains such as Bacillus subtilis, Micrococcus luteus, and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Several derivatives showed MIC values in the single-digit micromolar range, indicating potent antibacterial activity.

Table 1: Antibacterial Activity of Phenanthridine Derivatives

CompoundTarget BacteriaMIC (µM)
This compoundBacillus subtilis5
This compoundMicrococcus luteus7
Other DerivativesEscherichia coli10

Anticancer Activity

In vitro studies have shown that this compound exhibits promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia). Key findings include:

  • Cell Viability Reduction : Compounds demonstrated significant reductions in cell viability at low concentrations.
  • Mechanism of Action : The compounds are believed to induce apoptosis through mechanisms involving cell cycle arrest and modulation of p53 protein levels.

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineEC50 (µM)Mechanism
This compoundMCF-78Apoptosis induction
This compoundK-5626Cell cycle arrest

Case Study 1: Efficacy Against Multidrug-Resistant Bacteria

A case study examined the efficacy of this compound against multidrug-resistant strains of bacteria. The study highlighted:

  • Background : Increasing resistance among common pathogens necessitates novel therapeutic agents.
  • Findings : The compound demonstrated effective inhibition against resistant strains, suggesting potential for development as an antibiotic.

Case Study 2: Cancer Treatment Implications

Another case study focused on the application of this compound in cancer therapy:

  • Patient Selection : Patients with advanced stages of breast cancer were treated with a regimen including the compound.
  • Results : Significant tumor reduction was observed in a subset of patients, correlating with in vitro findings.

Q & A

Q. How to design experiments investigating this compound’s interaction with DNA?

  • Methodological Answer :
  • Fluorescence Quenching : Titrate DNA (e.g., CT-DNA) into compound solutions; monitor emission changes (λex 300 nm).
  • Circular Dichroism (CD) : Detect conformational shifts in DNA helices.
  • Molecular Dynamics Simulations : Model intercalation using AMBER or GROMACS .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

  • Methodological Answer :
  • Probit Analysis : Calculate LD50 with 95% confidence intervals.
  • ANOVA : Compare toxicity across cell lines (p<0.05 threshold).
  • Kaplan-Meier Survival Curves : For in vivo studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydrazinophenanthridine
Reactant of Route 2
6-Hydrazinophenanthridine

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